molecular formula C19H16ClNO2 B2359745 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid CAS No. 895923-44-1

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid

Cat. No. B2359745
CAS RN: 895923-44-1
M. Wt: 325.79
InChI Key: VKSAKVHXUBBSFV-UHFFFAOYSA-N
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Description

Typically, compounds like this belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, or electrophilic aromatic substitution . The exact method would depend on the specific substituents on the quinoline ring.


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on the functional groups present. For instance, the carboxylic acid group might undergo reactions like esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various experimental techniques. Computational methods can also provide estimates of these properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For instance, some quinoline derivatives have been studied for their anticancer, antiviral, or antibacterial activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future directions in the study of such compounds could involve exploring their potential biological activities, developing more efficient synthesis methods, or studying their physical and chemical properties in more detail .

properties

IUPAC Name

2-(4-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-10-8-11(2)17-15(9-10)16(19(22)23)12(3)18(21-17)13-4-6-14(20)7-5-13/h4-9H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSAKVHXUBBSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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